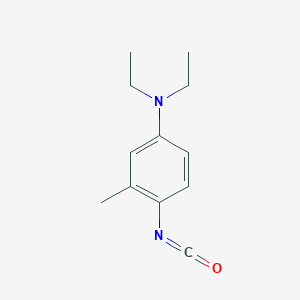
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine is a heterocyclic compound that features both pyrazole and triazine rings. This compound is of interest due to its potential applications in various fields, including catalysis, pharmaceuticals, and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry.
Métodos De Preparación
The synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile, which promotes nucleophilic substitution reactions. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Pharmaceuticals: The compound and its derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine include:
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-diethylamino-1,3,5-triazine: This compound has a diethylamino group instead of a methoxy group, which can influence its coordination behavior and biological activity.
4-(4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine: This derivative contains a morpholine ring, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties compared to its analogs.
Propiedades
Número CAS |
92250-33-4 |
|---|---|
Fórmula molecular |
C14H17N7O |
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C14H17N7O/c1-8-6-10(3)20(18-8)12-15-13(17-14(16-12)22-5)21-11(4)7-9(2)19-21/h6-7H,1-5H3 |
Clave InChI |
PDVJWIVUOGCLMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC(=NC(=N2)OC)N3C(=CC(=N3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




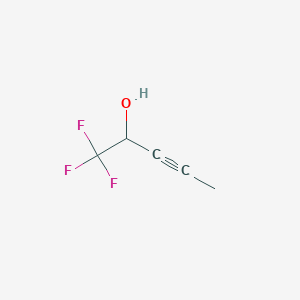
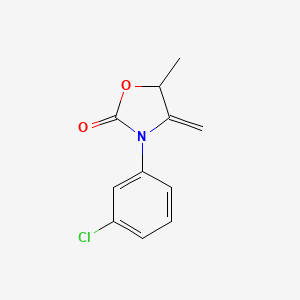
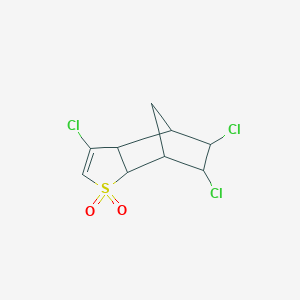
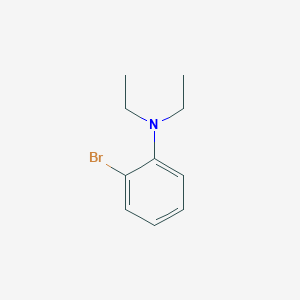
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

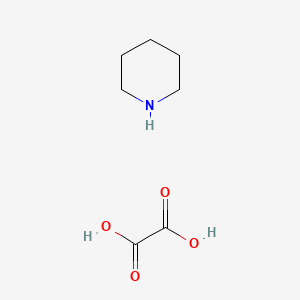
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)

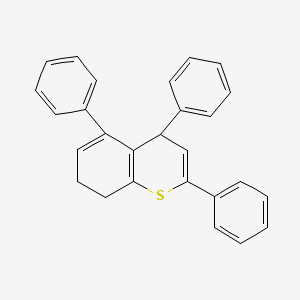
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
